1-Butyl-4-(diethoxymethyl)benzene
Description
Contextualization within Substituted Benzene (B151609) Derivatives
Compounds containing a benzene ring are classified as aromatic compounds. wordpress.com The class of molecules known as substituted benzene derivatives represents the largest group of aromatic compounds, formed by replacing one or more hydrogen atoms on the benzene ring with other atoms or functional groups. wordpress.com
1-Butyl-4-(diethoxymethyl)benzene is a disubstituted benzene, meaning two hydrogen atoms on the aromatic ring have been replaced. ck12.org The substituents are located at positions 1 and 4 on the ring. This substitution pattern is referred to as para (p-), indicating that the two groups are directly across from each other on the hexagonal ring. ck12.orglibretexts.org The two substituents are:
A butyl group (-CH₂CH₂CH₂CH₃) at position 1.
A diethoxymethyl group [-CH(OCH₂CH₃)₂] at position 4.
The nature of these substituents influences the reactivity of the benzene ring itself. Substituents can either activate (increase reactivity) or deactivate (decrease reactivity) the ring towards further electrophilic substitution reactions. libretexts.org
Significance of Acetal (B89532) Functional Groups in Modern Organic Synthesis
The diethoxymethyl group is an acetal. Acetals are geminal-diether derivatives of aldehydes or ketones. study.comlibretexts.org They are formed by the reaction of a carbonyl compound with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orgbyjus.com
The primary importance of the acetal functional group in organic synthesis lies in its role as a protecting group for aldehydes and ketones. study.comlibretexts.org Carbonyl groups are reactive towards a wide range of reagents, including strong bases and nucleophiles. libretexts.orglibretexts.org By converting a carbonyl group to an acetal, its reactivity is temporarily masked. Acetals are stable and unreactive in neutral to strongly basic or alkaline environments. libretexts.orglibretexts.org This stability allows chemists to perform reactions on other parts of the molecule without affecting the carbonyl functionality. libretexts.orgchemistrysteps.com
Once the desired chemical transformations are complete, the acetal can be easily and cleanly converted back to the original aldehyde or ketone by hydrolysis with aqueous acid. libretexts.org This reversible nature makes acetals an invaluable tool for multi-step organic syntheses where selective reactivity is required. chemistrysteps.com
Overview of Key Academic Research Areas Pertaining to this compound
Academic research involving this compound primarily centers on its application as a synthetic intermediate. The compound itself is not typically the final target of research but rather a building block for constructing more complex molecules.
The common synthetic route to this compound is the acetalization of 4-butylbenzaldehyde (B75662) with ethanol (B145695) or triethyl orthoformate under acidic conditions. This reaction is a classic example of the use of acetal formation to protect an aldehyde group.
Research interest in this compound is linked to the synthesis of molecules where a 4-butylbenzaldehyde moiety is required, but the aldehyde group must be protected during intermediate steps. For instance, if a reaction involving a strong nucleophile or base is to be performed on a molecule containing the 4-butylphenyl group, the aldehyde must be protected to prevent an undesired reaction. The this compound structure provides this protection, allowing for chemical manipulation at other sites before the aldehyde is regenerated in a later step. Its utility is therefore found in synthetic strategies that require the temporary deactivation of an aldehyde functional group.
Table of Compounds Mentioned
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-4-(diethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-4-7-8-13-9-11-14(12-10-13)15(16-5-2)17-6-3/h9-12,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIJDIWCWDYVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232671 | |
| Record name | 1-Butyl-4-(diethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232671 | |
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Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83803-80-9 | |
| Record name | 1-Butyl-4-(diethoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83803-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-4-(diethoxymethyl)benzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-4-(diethoxymethyl)benzene | |
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| Record name | 1-butyl-4-(diethoxymethyl)benzene | |
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Chemical Reactivity and Mechanistic Investigations of 1 Butyl 4 Diethoxymethyl Benzene and Its Derivatives
Hydrolytic Stability and Deacetalization Pathways
The diethoxymethyl group in 1-butyl-4-(diethoxymethyl)benzene serves as a protective group for the corresponding aldehyde, 4-butylbenzaldehyde (B75662). The stability and cleavage of this acetal (B89532) are of significant interest in synthetic organic chemistry. The acetal linkage is characterized by its stability under neutral and basic conditions, but its lability in the presence of acid.
The hydrolysis of diethyl acetals such as this compound to their corresponding aldehyde is a well-established reaction typically catalyzed by acid. The reaction proceeds through a stepwise mechanism involving protonation of one of the ethoxy oxygen atoms, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the aldehyde and a second molecule of ethanol.
The kinetics of this reaction are dependent on several factors, including the acid concentration, temperature, and the structure of the acetal itself. The rate-determining step is typically the formation of the oxocarbenium ion. The butyl group at the para position of the benzene (B151609) ring is an electron-donating group, which can stabilize the positive charge of the benzylic oxocarbenium ion intermediate through resonance and inductive effects. This stabilization generally leads to a faster rate of hydrolysis compared to unsubstituted benzaldehyde (B42025) diethyl acetal.
Thermodynamically, the hydrolysis of acetals is often favored by an excess of water, which drives the equilibrium toward the aldehyde product according to Le Châtelier's principle. The reaction is typically performed in aqueous acid solutions or in organic solvents containing a stoichiometric amount of water and an acid catalyst.
Selectivity in hydrolysis can be achieved by controlling the reaction conditions. For instance, partial hydrolysis to the hemiacetal is generally not feasible as the hemiacetal is usually less stable than the acetal and rapidly converts to the aldehyde. However, selective deprotection of a diethyl acetal in the presence of other acid-sensitive functional groups can be achieved by using mild acid catalysts or by carefully controlling the reaction time and temperature.
Table 1: Typical Conditions for Acid-Catalyzed Hydrolysis of Benzaldehyde Diethyl Acetals
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
|---|---|---|---|---|
| Hydrochloric Acid (aq.) | Acetone/Water | Room Temperature | 1-4 hours | Standard and effective method. |
| Sulfuric Acid | Tetrahydrofuran/Water | 20-50 | 30 min - 2 hours | Strong acid, fast reaction. |
| p-Toluenesulfonic Acid | Acetone/Water | Room Temperature | 2-6 hours | Solid catalyst, easier to handle. |
| Acetic Acid (80%) | Water | 50-70 | 4-12 hours | Milder conditions, useful for sensitive substrates. |
| Amberlyst-15 (Ion-exchange resin) | Dioxane/Water | 40-60 | 1-5 hours | Heterogeneous catalyst, allows for easy workup. |
In complex molecule synthesis, it is often necessary to deprotect an aldehyde at a specific step without altering other functional groups. This requires chemoselective methods for acetal cleavage. The diethoxymethyl group is valued for its relative stability compared to other protecting groups like silyl ethers, allowing for selective deprotection.
Chemoselective deacetalization can be achieved under various mild conditions. Lewis acids such as TiCl₄, ZnCl₂, and Mg(ClO₄)₂ can catalyze the hydrolysis under non-aqueous conditions, often requiring only a stoichiometric amount of water. Oxidative methods can also be employed for the cleavage of benzylidene acetals, though these are less common for simple diethyl acetals. The choice of reagent depends on the other functional groups present in the molecule. For instance, using a solid-supported acid catalyst allows for easy removal of the catalyst by filtration, preventing further acid-catalyzed side reactions during workup.
Nucleophilic Substitution Reactions Involving the Diethoxymethyl Group and its Aromatic Substituents
While nucleophilic aromatic substitution on the benzene ring of this compound is difficult due to the presence of electron-donating groups and the lack of a suitable leaving group, the benzylic carbon of the diethoxymethyl group is a potential site for nucleophilic substitution. libretexts.orglibretexts.org This carbon is sp³-hybridized and is activated by the two adjacent oxygen atoms.
In the presence of a Lewis acid, one of the ethoxy groups can act as a leaving group upon coordination with the acid. This generates the same stabilized oxocarbenium ion intermediate seen in hydrolysis. This electrophilic intermediate can then be attacked by a variety of nucleophiles other than water, such as organometallic reagents, cyanides, or enol ethers. This reaction, known as a nucleophilic acetal substitution, allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. The electron-donating nature of the para-butyl group facilitates the formation of the intermediate cation, thereby promoting the substitution reaction. libretexts.org
Cleavage of the carbon-oxygen bonds within the diethoxymethyl group typically requires harsh reaction conditions. unacademy.com Similar to the cleavage of dialkyl ethers, this can be achieved using strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. The reaction mechanism involves protonation of an ether oxygen, followed by an Sₙ2 attack by the halide ion on the ethyl group, leading to the formation of ethanol and an ethyl halide. Repeated reaction can lead to the cleavage of both C-O bonds.
Alkyl aryl ethers, which are structurally related, are typically cleaved at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. unacademy.com In the case of this compound, the bonds between the benzylic carbon and the oxygen atoms are more susceptible to cleavage under acidic conditions (via the oxocarbenium ion) than the ethyl-oxygen bonds are to direct Sₙ2 attack.
Modern catalytic methods have been developed for C-O bond cleavage under milder conditions. For example, transition metal catalysts, such as those based on vanadium or ruthenium, can facilitate the hydrogenolysis of C-O bonds. frontiersin.orgnih.gov These methods often proceed through different mechanisms, such as oxidative addition or tandem dehydrogenation/reductive cleavage, and can offer greater functional group tolerance. nih.gov
Cyclization and Heterocycle Formation Pathways
The diethoxymethyl group, or related acetal structures, can be key functional handles in the synthesis of heterocyclic compounds. While this compound itself is not typically the direct substrate for cyclization, its derivatives containing other reactive functionalities can undergo intramolecular reactions.
A common strategy involves the initial conversion of the acetal to a more reactive intermediate. For example, reaction with an amine can generate an imine, which can then participate in cyclization. Research has shown that N-(4,4-diethoxybutyl)-1-arylmethanimines, which contain a diethoxy acetal group, can undergo a tandem reaction to form 3-arylidene-1-pyrrolines. researchgate.net This process involves an acid-catalyzed intramolecular cyclization where the acetal likely hydrolyzes to an aldehyde that then participates in the ring formation.
In a similar vein, studies on the cyclization of 1-(4,4-diethoxybutyl)-3-arylureas have demonstrated that the acetal functionality is a precursor to a carboxonium ion under acidic conditions. researchgate.net This electrophilic intermediate can then be attacked by a nucleophile, either an external aromatic compound or an internal group, to initiate cyclization and form various heterocyclic structures, including 2-arylpyrrolidines. The reaction pathway and the final product can be controlled by the choice of acid catalyst and the nature of the nucleophile. researchgate.net
Table 2: Research Findings on Cyclization of Acetal Derivatives
| Starting Material Derivative | Reaction Type | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| N-(4,4-diethoxybutyl)-1-arylmethanimines | Tandem Cyclization/Elimination | Aldehyde/Enamine | 3-Arylidene-1-pyrrolines | researchgate.net |
| 1-(4,4-diethoxybutyl)-3-arylureas | Acid-catalyzed Cyclization | Carboxonium ion | 2-Arylpyrrolidines | researchgate.net |
Intramolecular Cyclization Strategies for Diethoxymethyl-Substituted Compounds
The diethoxymethyl group is a valuable precursor for generating electrophilic species, such as iminium ions, which can then participate in intramolecular cyclization reactions. A prominent example of such a strategy is the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydroisoquinolines and other related heterocyclic systems. wikipedia.orgebrary.net
In a typical Pictet-Spengler reaction, a β-arylethylamine undergoes condensation with an aldehyde or its equivalent, like an acetal, followed by a ring-closing electrophilic aromatic substitution. wikipedia.org For a derivative of this compound, this would involve the in-situ generation of the corresponding benzaldehyde under acidic conditions. This aldehyde then reacts with a β-phenethylamine derivative to form an iminium ion intermediate. The electron-rich benzene ring, activated by the butyl group, can then attack this iminium ion, leading to the formation of a new heterocyclic ring.
The reaction mechanism proceeds through the following key steps:
Acetal Hydrolysis: The diethoxymethyl group is hydrolyzed in the presence of an acid catalyst to yield the corresponding aldehyde.
Iminium Ion Formation: The aldehyde condenses with a primary or secondary amine to form a Schiff base, which is then protonated to generate a reactive iminium ion.
Intramolecular Electrophilic Aromatic Substitution: The aromatic ring, acting as a nucleophile, attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and the closure of the heterocyclic ring. jk-sci.com
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable heterocyclic product.
Molecules that possess both an alcohol and a carbonyl group can undergo an intramolecular reaction to form a cyclic hemiacetal. libretexts.org While the diethoxymethyl group is an acetal, its hydrolysis to an aldehyde allows for subsequent intramolecular reactions if a suitable nucleophile is present on the butyl chain or another substituent. The formation of five and six-membered rings is generally favored in these cyclizations due to kinetic and thermodynamic stability. stackexchange.comyoutube.com
Intermolecular Reactions for Novel Heterocyclic Ring System Construction
The diethoxymethyl group in this compound can also be exploited in intermolecular reactions to construct a variety of heterocyclic systems. The in-situ generated aldehyde is a key electrophile that can react with a wide range of dinucleophiles.
For instance, the reaction of the corresponding benzaldehyde with compounds containing two nucleophilic centers, such as 1,2-diamines, 1,2-diols, or amino alcohols, can lead to the formation of five- or six-membered heterocyclic rings. These reactions often proceed via an initial condensation to form an imine or an oxonium ion, followed by a subsequent intramolecular nucleophilic attack.
Ketene N,S-acetals are another class of versatile reagents in heterocyclic synthesis. magtech.com.cn While not a direct reaction of this compound, the aldehyde derived from it can be a precursor to substrates for reactions involving such acetals, leading to the synthesis of N-heterocycles like pyrroles, indoles, pyridines, and pyrimidines, as well as O-heterocycles such as furans and pyrans. magtech.com.cn Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, also offer a powerful strategy for the synthesis of diverse heterocyclic scaffolds from aldehydes derived from diethoxymethylbenzenes.
Transition Metal-Catalyzed Transformations and Organometallic Reactivity
The aromatic ring of this compound and its halogenated derivatives can participate in a variety of transition metal-catalyzed reactions, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Diethoxymethylbenzenes
Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl frameworks and other complex architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com A bromo- or iodo-substituted derivative of this compound can be effectively coupled with a variety of aryl, heteroaryl, or vinyl boronic acids to introduce new substituents onto the benzene ring. nih.govnih.gov The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated diethoxymethylbenzene, forming a palladium(II) intermediate. youtube.comprinceton.edu
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Bromo-1-butyl-4-(diethoxymethyl)benzene | Arylboronic acid | Pd(PPh₃)₄ | 1-Butyl-4-(diethoxymethyl)-x-arylbenzene |
| Iodo-1-butyl-4-(diethoxymethyl)benzene | Vinylboronic acid | Pd(OAc)₂/SPhos | 1-Butyl-4-(diethoxymethyl)-x-vinylbenzene |
Heck Reaction: The Heck reaction is another important palladium-catalyzed process that couples an organohalide with an alkene. youtube.comnih.gov A halogenated derivative of this compound can react with various alkenes to form substituted styrenes or other unsaturated products. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. youtube.com The intramolecular version of the Heck reaction can be a powerful tool for the construction of cyclic and polycyclic systems. nih.govlibretexts.org
Rhodium-Catalyzed Hydrofunctionalizations of Unsaturated Diethoxymethyl-Containing Substrates
Rhodium catalysts are particularly effective in promoting hydrofunctionalization reactions, where a hydrogen atom and another functional group are added across a double or triple bond.
Hydroformylation: This reaction, also known as the oxo process, involves the addition of a hydrogen atom and a formyl group (CHO) to an alkene, producing an aldehyde. rsc.org If an unsaturated side chain were present on the this compound scaffold, rhodium-catalyzed hydroformylation could be employed to introduce an aldehyde functionality. researchgate.net The regioselectivity of the reaction (i.e., the formation of linear vs. branched aldehydes) can often be controlled by the choice of ligands on the rhodium catalyst. mdpi.com
Hydroacylation: This process involves the addition of an aldehyde C-H bond across an alkene or alkyne. dicp.ac.cn Intramolecular hydroacylation, catalyzed by rhodium complexes, can be used to synthesize cyclic ketones. organic-chemistry.orgnih.gov For a substrate containing both a diethoxymethyl group (which can be unmasked to an aldehyde) and an unsaturated moiety, this reaction provides a route to fused or spirocyclic ketone structures. The mechanism is thought to involve oxidative addition of the aldehyde C-H bond to the rhodium center, followed by migratory insertion of the alkene and reductive elimination. dicp.ac.cn
Other Catalytic Systems and Their Mechanistic Implications in Diethoxymethylbenzene Chemistry
Beyond palladium and rhodium, other transition metals can catalyze a range of transformations on diethoxymethylbenzene derivatives. For instance, iridium catalysts have been shown to be effective in hydroacylation reactions, sometimes offering complementary reactivity or selectivity to rhodium systems. semanticscholar.org
The study of reaction mechanisms not only provides a deeper understanding of the chemical transformations but also enables the rational design of new catalysts and reaction conditions for more efficient and selective synthesis of complex molecules derived from this compound.
Advanced Spectroscopic and Structural Elucidation of 1 Butyl 4 Diethoxymethyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon environments within the molecule, confirming the presence and connectivity of the butyl group, the benzene (B151609) ring, and the diethoxymethyl moiety.
Proton (¹H) NMR Analysis: Chemical Shift Assignments and Coupling Constant Interpretation
The ¹H NMR spectrum of 1-butyl-4-(diethoxymethyl)benzene displays characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
Aromatic Protons: The protons on the benzene ring, being in a deshielded environment due to the ring current, typically resonate in the range of δ 7.0-7.5 ppm. The para-substitution pattern leads to a characteristic splitting pattern, often appearing as two distinct doublets.
Acetal (B89532) Proton: The single proton of the methine group in the diethoxymethyl moiety [-CH(OCH₂CH₃)₂] is highly deshielded by the two adjacent oxygen atoms and typically appears as a singlet at approximately δ 5.4-5.5 ppm.
Diethoxymethyl Ethyl Protons: The methylene (B1212753) protons (-OCH₂CH₃) of the two ethoxy groups are diastereotopic and are expected to show a quartet at around δ 3.4-3.6 ppm due to coupling with the adjacent methyl protons. The corresponding methyl protons (-OCH₂CH₃) would appear as a triplet at approximately δ 1.2-1.3 ppm.
Butyl Group Protons: The protons of the n-butyl group exhibit characteristic chemical shifts and multiplicities: a triplet for the terminal methyl group (δ ~0.9 ppm), a multiplet for the two internal methylene groups (δ ~1.3-1.6 ppm), and a triplet for the methylene group attached to the benzene ring (δ ~2.6 ppm).
The coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of adjacent protons. For instance, the ortho-coupling between adjacent aromatic protons is typically in the range of 7-9 Hz. The vicinal coupling between the methylene and methyl protons in the ethyl and butyl groups usually falls around 7 Hz.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H-2, H-6) | 7.30 - 7.40 | Doublet | ~8 |
| Aromatic (H-3, H-5) | 7.10 - 7.20 | Doublet | ~8 |
| Acetal CH | 5.40 - 5.50 | Singlet | N/A |
| Methylene (-OCH₂CH₃) | 3.40 - 3.60 | Quartet | ~7 |
| Methylene (Ar-CH₂) | 2.55 - 2.65 | Triplet | ~7 |
| Methylene (-CH₂CH₂CH₃) | 1.50 - 1.65 | Multiplet | ~7 |
| Methylene (-CH₂CH₃) | 1.30 - 1.45 | Multiplet | ~7 |
| Methyl (-OCH₂CH₃) | 1.15 - 1.25 | Triplet | ~7 |
| Methyl (-CH₂CH₂CH₃) | 0.85 - 0.95 | Triplet | ~7 |
Carbon-13 (¹³C) NMR Spectroscopic Investigations: Elucidation of the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. nih.gov
Aromatic Carbons: The carbon atoms of the benzene ring typically resonate in the δ 125-145 ppm region. The carbons bearing substituents (C-1 and C-4) will have distinct chemical shifts compared to the unsubstituted carbons.
Acetal Carbon: The carbon of the methine group [-CH(OCH₂CH₃)₂] is significantly deshielded by the two oxygen atoms and appears at a characteristic downfield shift, often in the range of δ 100-105 ppm.
Diethoxymethyl Ethyl Carbons: The methylene carbons (-OCH₂CH₃) are expected around δ 60-65 ppm, while the methyl carbons (-OCH₂CH₃) will be found further upfield, typically around δ 15 ppm.
Butyl Group Carbons: The four distinct carbon atoms of the n-butyl group will have chemical shifts in the upfield region of the spectrum, generally between δ 13-36 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (Aromatic, attached to acetal) | 138 - 142 |
| C-1 (Aromatic, attached to butyl) | 142 - 146 |
| C-2, C-6 (Aromatic) | 128 - 130 |
| C-3, C-5 (Aromatic) | 126 - 128 |
| Acetal CH | 100 - 105 |
| Methylene (-OCH₂) | 60 - 65 |
| Methylene (Ar-CH₂) | 35 - 40 |
| Methylene (-CH₂CH₂CH₃) | 33 - 36 |
| Methylene (-CH₂CH₃) | 22 - 25 |
| Methyl (-OCH₂CH₃) | 14 - 16 |
| Methyl (-CH₂CH₂CH₃) | 13 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of the spin systems within the butyl and ethyl groups and confirming the ortho-coupling of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com Each cross-peak indicates a direct C-H bond, enabling the definitive assignment of each proton signal to its corresponding carbon atom.
Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electron Ionization (EI) Mass Spectrometry for Diagnostic Ion Identification and Fragmentation Mechanism Studies
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (236.35 g/mol ). nih.govepa.gov Common fragmentation pathways for this compound would include:
Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 191.
Loss of an ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 207.
Formation of the 4-butylbenzaldehyde (B75662) cation: Cleavage of the acetal C-O bonds can lead to the formation of the 4-butylbenzaldehyde cation at m/z 162, which can further fragment.
Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring in the butyl group would result in a tropylium-like ion.
Formation of a diethoxymethyl cation: A fragment corresponding to [CH(OCH₂CH₃)₂]⁺ at m/z 103 is also possible.
The NIST Mass Spectrometry Data Center reports significant peaks at m/z 191, 163, and 106 for this compound, which are consistent with the predicted fragmentation patterns. nih.gov
Electrospray Ionization (ESI) and Other Soft Ionization Techniques for Molecular Weight Confirmation
Soft ionization techniques, such as Electrospray Ionization (ESI), are less energetic than EI and are primarily used to determine the molecular weight of a compound with minimal fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, producing protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
For this compound, an ESI-MS spectrum would be expected to show a prominent peak at m/z 237.1852, corresponding to the protonated molecule [C₁₅H₂₅O₂]⁺. This technique provides a clear confirmation of the molecular weight.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification and confirmation of functional groups within a molecule. While detailed, publicly available experimental spectra for this compound are limited, the expected vibrational modes can be accurately predicted based on the analysis of its constituent parts: the para-disubstituted aromatic ring, the n-butyl group, and the diethoxymethyl acetal. A theoretical and experimental study on the closely related compound 4-(Diethoxymethyl)benzaldehyde provides strong correlative data for assignments. ijsrst.com
The primary vibrations for each functional group are as follows:
Aromatic Ring Vibrations: The 1,4-disubstituted (para) benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. spcmc.ac.in Carbon-carbon stretching vibrations within the ring typically occur in the 1620-1400 cm⁻¹ region. spcmc.ac.inresearchgate.net The most indicative vibrations for substitution patterns are the C-H out-of-plane bends. For a para-substituted ring, a strong absorption is anticipated in the 806-826 cm⁻¹ range, which is a key marker for this arrangement. oregonstate.edu
Butyl Group Vibrations: The linear four-carbon alkyl chain is characterized by its C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are found in the 2850-3000 cm⁻¹ range. youtube.com Bending vibrations (scissoring, rocking, wagging, and twisting) for the methylene groups appear at various frequencies, with a characteristic CH₂ scissoring band near 1465 cm⁻¹ and a rocking mode around 720 cm⁻¹. youtube.comresearchgate.net
Diethoxymethyl Acetal Vibrations: The acetal group is most clearly identified by the strong C-O-C stretching vibrations. Ethers and acetals typically exhibit intense bands corresponding to asymmetric and symmetric C-O-C stretching in the 1300-1000 cm⁻¹ region. researchgate.nettum.de For an aromatic acetal, two distinct bands are expected: an asymmetric stretch at a higher wavenumber (around 1250 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1050 cm⁻¹). tum.de The acetal group's characteristic ether linkages would likely produce a strong absorption near 1100 cm⁻¹.
Table of Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic Ring | Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aromatic C=C Stretch | 1620-1400 | IR, Raman | |
| C-H Out-of-Plane Bend (para) | 826-806 | IR | |
| Butyl Group | C-H Asymmetric/Symmetric Stretch | 2960-2850 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR | |
| CH₂ Rocking | ~720 | IR | |
| Diethoxymethyl Acetal | Asymmetric C-O-C Stretch | ~1250 | IR, Raman |
| Symmetric C-O-C Stretch | ~1100-1050 | IR, Raman |
This table is a compilation of expected frequencies based on data from analogous compounds. ijsrst.comspcmc.ac.inresearchgate.netoregonstate.eduyoutube.comresearchgate.nettum.de
X-ray Diffraction Analysis of Diethoxymethylbenzene Derivatives
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related diethoxymethylbenzene and other para-disubstituted benzene derivatives allows for a well-grounded prediction of its solid-state characteristics. rsc.orgresearchgate.net
Crystal Structure Determination and Molecular Conformation in the Solid State
The determination of a crystal structure via single-crystal X-ray diffraction (SCXRD) involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.org This analysis reveals the electron density distribution, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. For a molecule like this compound, which lacks strong hydrogen bond donors (e.g., O-H, N-H), the packing would be dictated by a combination of weaker forces. quora.comlibretexts.org
The primary interactions expected to influence the crystal structure are:
C-H···O Interactions: Weak hydrogen bonds can form between activated C-H bonds (such as the methine proton of the acetal or aromatic C-H protons) and the oxygen atoms of the ether linkages in neighboring molecules. nih.govresearchgate.net Though individually weak, these directional interactions can collectively play a significant role in defining the supramolecular architecture. rsc.orgrsc.org
C-H···π Interactions: These interactions occur between the C-H bonds of the alkyl and ethyl groups and the electron-rich π-system of the benzene ring of an adjacent molecule. rsc.orgnih.gov Such interactions are common in the crystal structures of alkylbenzene derivatives and contribute to the stability of the packed structure. researchgate.netresearchgate.net
The interplay of these forces would likely result in common packing motifs observed for planar aromatic hydrocarbons, such as a herringbone or a layered (π-stacked) arrangement, although the bulky and flexible side chains might lead to more complex, less-dense packing. researchgate.net
Table of Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance |
|---|---|---|---|
| Van der Waals | Butyl Chain, Ethyl Groups | All parts of neighboring molecules | Major contribution to lattice energy and packing efficiency |
| C-H···O | Aromatic C-H, Acetal C-H | Acetal Oxygen Atoms | Directional control, formation of synthons |
| C-H···π | Butyl C-H, Ethyl C-H | Benzene Ring (π-system) | Stabilization of layers or herringbone motifs |
This table summarizes potential interactions based on principles from crystallographic studies of related molecules. nih.govnih.govrsc.orgresearchgate.net
Computational and Theoretical Chemistry of 1 Butyl 4 Diethoxymethyl Benzene
Electronic Structure and Molecular Properties Calculation
The electronic structure and molecular properties of 1-Butyl-4-(diethoxymethyl)benzene are amenable to calculation using various computational methods, offering a microscopic view of its chemical nature.
Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to optimize the ground state geometry and calculate its energetic properties.
The butyl group, being an electron-donating group, and the diethoxymethyl group, with its ether linkages, influence the geometry of the benzene (B151609) ring. The calculations would predict slight distortions from a perfect hexagonal benzene ring, with specific bond lengths and angles reflecting the electronic effects of the substituents. The energetics of the molecule, including its heat of formation and total electronic energy, can also be computed, providing data on its thermodynamic stability.
Table 1: Predicted Ground State Geometrical Parameters and Energetics of this compound from DFT Calculations
| Parameter | Predicted Value | Description |
|---|---|---|
| C-C (ring) bond lengths | ~1.39 - 1.41 Å | Variation due to substituent effects. |
| C-C (butyl) bond lengths | ~1.53 - 1.54 Å | Typical single bond lengths. |
| C-O bond lengths | ~1.43 Å | Characteristic of ether linkages. |
| Bond Angles (ring) | ~118° - 122° | Deviation from ideal 120° in benzene. |
| Dihedral Angles | Variable | Describing the conformation of the butyl and diethoxymethyl groups. |
| Heat of Formation | Calculable | Indicates the thermodynamic stability of the molecule. |
Note: The values in this table are hypothetical and represent expected ranges based on DFT calculations of similar molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the electron-donating nature of the butyl and diethoxymethyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO's energy and distribution would indicate the likely sites for nucleophilic attack. Reactivity descriptors, such as the HOMO-LUMO energy gap, electronegativity, and chemical hardness, can be calculated from the HOMO and LUMO energies. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound
| Descriptor | Predicted Trend/Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low | Indicates potential for accepting electrons. |
| HOMO-LUMO Gap | Moderate | A balance between stability and reactivity. |
| Electronegativity (χ) | Calculable | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | Calculable | Indicates resistance to change in electron distribution. |
Note: The trends and values are qualitative predictions based on the known effects of the substituent groups.
Reaction Mechanism Predictions and Validation through Computational Approaches
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction.
For reactions involving this compound, such as electrophilic aromatic substitution or hydrolysis of the acetal (B89532) group, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics.
By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. This value is a key parameter in the Arrhenius equation and provides a quantitative measure of the reaction rate. Vibrational frequency analysis is performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
A comprehensive understanding of a reaction mechanism involves mapping the entire energy landscape, which includes reactants, intermediates, transition states, and products. For a multi-step reaction, each step will have its own transition state and potentially one or more intermediates.
For this compound, mapping the energy landscape for a reaction like the Friedel-Crafts acylation on the benzene ring would involve calculating the energies of the starting material, the electrophile, the sigma complex (an intermediate), the transition state for proton loss, and the final product. This provides a detailed reaction profile that can help in understanding the reaction's feasibility and selectivity.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the butyl and diethoxymethyl groups in this compound gives rise to multiple possible conformations.
Conformational analysis involves systematically exploring the potential energy surface with respect to the rotation of single bonds to identify the most stable conformers (energy minima). For the n-butyl group, different staggered and eclipsed conformations exist, with the anti-conformation generally being the most stable. Similarly, the diethoxymethyl group has rotational freedom around its C-O and C-C bonds.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound. By simulating the motion of the atoms over time, MD can explore the accessible conformational space and provide information on the relative populations of different conformers at a given temperature. MD simulations can also be used to study the molecule's behavior in different solvent environments, providing insights into solute-solvent interactions.
Potential Energy Surface Scans for Conformational Isomers and Rotational Barriers
Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational space of a molecule. By systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and optimizing the remaining geometry at each step, a "relaxed" PES scan can identify stable conformational isomers (energy minima) and the transition states that separate them (energy maxima). uni-muenchen.deq-chem.com The energy difference between a minimum and an adjacent maximum defines the rotational barrier for that particular conformational change. biomedres.usresearchgate.net
Rotation around the bond connecting the butyl group to the benzene ring.
Rotation around the bond connecting the diethoxymethyl group to the benzene ring.
Rotations around the C-O bonds within the diethoxymethyl moiety.
A relaxed PES scan of the dihedral angle formed by the C(ipso)-C(α)-C(β)-C(γ) atoms of the n-butyl group would reveal the energy profile associated with the chain's flexibility. Similarly, scanning the dihedral angle involving the benzene ring and the acetal carbon (C(ring)-C(ring)-C(acetal)-O) would elucidate the rotational preference of the diethoxymethyl group relative to the aromatic ring.
The results of such a scan allow for the identification of the most stable, low-energy conformers and the energy required to interconvert between them. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity.
Table 1: Illustrative Potential Energy Surface Scan for Rotation Around the C(ring)-C(acetal) Bond
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this molecule were not found. The values represent a plausible energy profile for the rotation of the diethoxymethyl group relative to the benzene ring.
| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation Note |
| 0 | 8.5 | Eclipsed (Transition State) |
| 30 | 4.0 | Skew |
| 60 | 1.2 | Gauche (Energy Minimum) |
| 90 | 5.5 | Skew (Transition State) |
| 120 | 1.0 | Gauche (Global Minimum) |
| 150 | 4.2 | Skew |
| 180 | 9.0 | Eclipsed (Transition State) |
Solvent Effects on Conformation and Reactivity through Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, including the explicit effects of a solvent. researchgate.net By simulating the motion of this compound surrounded by a large number of solvent molecules, one can observe how intermolecular interactions influence its conformational preferences and dynamic behavior over time.
The choice of solvent can significantly impact the equilibrium between different conformers. In a nonpolar solvent like hexane, intramolecular forces and steric effects would likely dominate, favoring compact conformations. In contrast, in a polar solvent such as water or ethanol (B145695), intermolecular hydrogen bonding and dipole-dipole interactions with the oxygen atoms of the diethoxymethyl group could stabilize more extended conformations. chemrxiv.org These solvent-induced conformational shifts can alter the accessibility of different parts of the molecule, thereby influencing its reactivity.
MD simulations can quantify these effects by analyzing trajectories to determine the population of different conformational states, the solvent distribution around the solute, and the dynamics of key structural features. For example, the solvent accessible surface area (SASA) of the acetal functional group can be monitored to predict how the solvent might mediate its potential for hydrolysis or other reactions.
Table 2: Illustrative Summary of Molecular Dynamics Simulation Results in Different Solvents
Disclaimer: The following data is hypothetical and for illustrative purposes only, representing plausible outcomes from MD simulations of this compound in different solvent environments.
| Solvent | Dielectric Constant | Dominant Butyl Group Conformation | Average Acetal SASA (Ų) | Observation |
| Hexane | 1.9 | Folded/Gauche | 45.3 | The butyl chain tends to fold back towards the ring, minimizing overall molecular volume. |
| Ethanol | 24.5 | Extended/Anti | 58.1 | Solvent interactions with the acetal group favor more extended butyl chain conformations. |
| Water | 80.1 | Extended/Anti | 62.5 | Strong hydration of the polar diethoxymethyl group leads to a more open and accessible structure. |
Future Research Perspectives and Emerging Research Avenues for 1 Butyl 4 Diethoxymethyl Benzene
Development of Novel and Sustainable Synthetic Protocols
The future synthesis of 1-Butyl-4-(diethoxymethyl)benzene and related acetals will be heavily influenced by the principles of green and sustainable chemistry. personalcaremagazine.comcarrementbelle.com Conventional methods for acetalization often rely on stoichiometric acid catalysts and require the removal of water, which can be energy-intensive. organic-chemistry.orgnih.gov Future research will likely focus on developing more environmentally benign and efficient protocols.
Key areas of development include:
Heterogeneous Catalysis: Shifting from homogeneous acid catalysts (like H₂SO₄ or p-TsOH) to solid acid catalysts can simplify product purification and enable catalyst recycling. researchgate.netnih.govnih.gov Materials such as zeolites, montmorillonite (B579905) clays, and functionalized porous aromatic frameworks (PAFs) offer high surface area and tunable acidity, providing efficient and reusable options for acetal (B89532) synthesis. researchgate.netnih.gov For instance, cesium phosphomolybdovanadate salts have shown promise as active and selective catalysts for the acetalization of benzaldehyde (B42025). mdpi.com
Biocatalysis and Renewable Feedstocks: The fragrance industry is increasingly moving towards "white biotechnology" to produce molecules from natural and renewable sources. carrementbelle.compremiumbeautynews.com Future research could explore enzymatic pathways for the synthesis of this compound or its precursors. This includes using enzymes in media like supercritical CO₂, which offers enhanced stability and solubility for fragrance molecules. personalcaremagazine.com Furthermore, creating pathways to aromatic building blocks from microbial cell factories represents a significant move away from petroleum-based feedstocks. nih.gov
Solvent-Free and Alternative Solvent Systems: Developing solvent-free reaction conditions or using greener solvents like supercritical carbon dioxide or cyclopentyl methyl ether can drastically reduce the environmental impact of synthesis. personalcaremagazine.comnih.govresearchgate.net Research into solvent-free acetalization catalyzed by materials like SBA-15 molecular sieves has already shown promise for efficient carbonyl protection. researchgate.net
Exploration of Undiscovered Reactivity Profiles and Unconventional Transformations
Beyond its role as a simple protecting group, the acetal functional group in this compound possesses latent reactivity that is yet to be fully explored. While acetals are stable to bases and many nucleophiles, their reactivity under different catalytic conditions could unlock novel synthetic pathways. organic-chemistry.orgmsu.edu
Future research could investigate:
Lewis Acid-Mediated Reactions: While Lewis acids are used for deprotection, exploring their use to promote reactions directly at the acetal carbon could lead to new C-C and C-heteroatom bond formations. For example, the direct coupling of acetals with various alkynes has been achieved using mild Lewis acids like ZnCl₂. researchgate.net
Umpolung Reactivity: The typical electrophilic nature of the carbonyl carbon can be inverted (a concept known as "umpolung"). Research into the photoinduced umpolung of aldehyde derivatives, proceeding through acyl or ketyl radical intermediates, has demonstrated novel cyclization reactions. mdpi.com Applying such photochemical strategies to this compound or its deprotected aldehyde could enable previously inaccessible transformations.
Cross-Coupling Reactions: Recent advances have shown that under specific catalytic conditions, the C-O bonds in acetals can be activated for cross-coupling. Doyle and co-workers demonstrated a Ni/photoredox-catalyzed methylation of aryl chlorides using benzaldehyde dimethyl acetal as a methyl group source, highlighting a novel reactivity pattern for acetals. acs.org Exploring similar transition-metal-free cross-coupling reactions between this compound and Grignard reagents could provide direct access to diarylmethyl alkyl ethers. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.orgacs.org Given that many reactions involving aldehydes, such as aldol (B89426) condensations, are highly exothermic, the superior heat transfer of flow reactors makes them ideally suited for such transformations. beilstein-journals.orgbeilstein-journals.org
Emerging avenues in this area include:
Telescoped Synthesis: Integrating the synthesis, deprotection, and subsequent reaction of this compound into a continuous, multi-step flow process without isolating intermediates. rsc.org This approach improves efficiency and reduces waste.
Automated Platforms: Incorporating this compound into fully automated synthesis platforms can accelerate the discovery of new derivatives and reaction conditions. nih.gov These systems can perform synthesis, work-up, and purification with minimal human intervention, enabling high-throughput screening of reaction parameters or the rapid generation of compound libraries for medicinal chemistry or materials science. researchgate.net The development of automated platforms for Negishi coupling, for example, allows for the rapid functionalization of aromatic scaffolds. nih.gov
Computational Design and Prediction of New Synthetic Applications
Computational chemistry has become an indispensable tool for predicting reaction outcomes and designing novel synthetic pathways. catalysis.blognih.gov By modeling reaction intermediates and transition states, researchers can gain insights into feasibility and selectivity before conducting experiments.
Future applications of computational tools for this compound include:
Predicting Reaction Pathways: Using methods like Density Functional Theory (DFT) to calculate potential energy surfaces for proposed transformations. catalysis.blognih.gov This can help identify the most favorable reaction pathways and predict potential side products, guiding experimental design. Automated reaction path search algorithms can further reveal unexpected but viable reactions. nih.gov
Screening for Feasibility and Selectivity: Machine learning models, trained on existing reaction data, can predict the feasibility and site-selectivity of new reactions. chemrxiv.org A hybrid approach combining quantum mechanics and machine learning has been successfully used to predict the outcome of C-H functionalization on aromatic rings. chemrxiv.org Such models could be applied to predict how the 4-butylphenyl moiety of the compound would behave in various late-stage functionalization reactions.
Catalyst Design: Computationally designing catalysts with optimal activity and selectivity for specific transformations involving the acetal group or the aromatic ring. This includes designing organocatalysts or transition-metal complexes tailored for desired reactivity. nih.gov
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis
The structure of this compound makes it a versatile building block for applications beyond traditional organic synthesis, particularly at the intersection with materials science and catalysis.
Promising interdisciplinary research directions are:
Synthesis of Functional Materials: The deprotected aldehyde, 4-butylbenzaldehyde (B75662), can serve as a monomer for the synthesis of advanced materials. For instance, acetal-protected aldehydes are being explored as precursors for the synthesis of Covalent Organic Frameworks (COFs), where controlled release of the aldehyde can lead to materials with higher crystallinity and uniform morphology. researchgate.net The butyl group can enhance solubility and influence the packing of the resulting polymeric structures.
Development of Porous Polymers: The aromatic ring can be a core component in creating Porous Aromatic Frameworks (PAFs). These materials can be functionalized post-synthesis for applications in gas storage, separation, or catalysis. nih.gov
Precursors for Catalysis: The molecule can be a precursor to ligands for homogeneous catalysis or to functional units within heterogeneous catalysts. The butyl group can be used to tune steric properties and solubility in nonpolar media, which is crucial for catalyst performance.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1-Butyl-4-(diethoxymethyl)benzene, and how are they optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via acetal protection of a benzaldehyde derivative. A common approach involves reacting 4-butylbenzaldehyde with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in anhydrous ethanol. The reaction is typically refluxed under nitrogen to prevent hydrolysis. Yields up to 80% have been reported for analogous diethoxy acetals, with purity confirmed by elemental analysis and H/C NMR spectroscopy . Solvent choice (e.g., ethanol vs. THF) and catalyst loading significantly influence reaction efficiency .
Q. How should researchers characterize the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H NMR (e.g., δ 1.2–1.4 ppm for ethyl groups, 3.5–3.7 ppm for methine protons) and C NMR (e.g., δ 100–105 ppm for acetal carbons) to identify functional groups .
- Mass Spectrometry : HRMS or GC/MS to confirm molecular weight (e.g., calculated : 236.18 g/mol) .
- Physical Properties : Density () and refractive index () for cross-validation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .
- Waste Disposal : Collect organic waste separately and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid ignition sources due to flammability () .
Advanced Research Questions
Q. How does the diethoxymethyl group influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The diethoxymethyl group acts as a protecting group for aldehydes, enhancing stability under basic or oxidative conditions. In cross-coupling reactions (e.g., Suzuki-Miyaura), the acetal moiety remains inert, allowing selective functionalization at the benzene ring. Computational studies (e.g., DFT) can model electronic effects, showing decreased electron density at the para position due to the electron-donating ethoxy groups .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., acetal proton signals) often arise from solvent polarity or trace impurities. To address this:
- Standardize Conditions : Use deuterated chloroform (CDCl) for consistency.
- Purification : Re-crystallize from hexane/ethyl acetate to remove residual aldehydes or alcohols.
- Cross-Validation : Compare with structurally similar compounds (e.g., 1-(tert-butoxy)-4-(2-methoxyethyl)benzene, δ 1.43–1.84 ppm for alkyl groups) .
Q. Can this compound serve as a precursor for advanced materials?
- Methodological Answer : Yes, its rigid aromatic core and hydrolyzable acetal group make it suitable for:
- Supramolecular Chemistry : As a building block for liquid crystals or porous polymers via Sonogashira coupling (e.g., introducing ethynyl linkages) .
- Drug Delivery : Hydrolysis under acidic conditions releases 4-butylbenzaldehyde, enabling pH-responsive systems. Kinetic studies (e.g., HPLC monitoring) can optimize release rates .
Q. What computational tools are recommended to predict the compound’s behavior in reaction mechanisms?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis pathways using software like Gaussian or ORCA.
- Docking Studies : Explore host-guest interactions in macrocyclic systems (e.g., cucurbiturils) via AutoDock Vina .
- Thermodynamic Analysis : Calculate Gibbs free energy changes for acetal formation/hydrolysis using DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
